4-Nitrocinnamaldehyde
Description
Contextualization and Significance in Organic Chemistry and Related Disciplines
4-Nitrocinnamaldehyde (B167888), also known as p-nitrocinnamaldehyde, is an organic compound with the chemical formula C₉H₇NO₃. ontosight.ai It is a derivative of cinnamaldehyde (B126680), distinguished by the presence of a nitro group (-NO₂) at the para-position (the 4-position) of the benzene (B151609) ring, in addition to an α,β-unsaturated aldehyde functional group. ontosight.ai This unique structural arrangement imparts distinct chemical properties that make it a significant and versatile building block in the field of organic synthesis. ontosight.ai
The compound's importance is underscored by its role as a precursor in a variety of chemical transformations. The presence of both an aldehyde and a nitro functional group allows it to participate in numerous reactions. ontosight.ai For instance, it is frequently used in condensation reactions to synthesize heterocyclic compounds. A notable example is its application in the Doebner-Miller reaction, where it reacts with anilines to form quinolines, a class of compounds with broad applications. fishersci.co.ukchemicalbook.comfishersci.cafishersci.com Furthermore, this compound is a key reactant in asymmetric Friedel-Crafts-type alkylations and Claisen-Schmidt condensations, which are fundamental processes for creating complex molecules, including chalcones. fishersci.co.ukfishersci.camdpi.com The electron-withdrawing nature of the para-nitro group enhances the reactivity of the molecule in certain synthetic pathways, such as in tandem annulation reactions for the synthesis of 3-hydroxycarbazoles.
Research Trajectories and Academic Relevance of this compound
The academic relevance of this compound extends beyond its role in synthetic chemistry, with significant research focused on its potential biological and pharmacological activities. ontosight.ai There is a growing body of work investigating its properties as an antimicrobial, anti-inflammatory, and antioxidant agent. ontosight.ai
A primary research trajectory has been the exploration of its potent antimicrobial effects. In vitro studies have demonstrated that this compound exhibits a higher antimicrobial activity than its parent compound, cinnamaldehyde. ugent.beresearchgate.net Research has highlighted its effectiveness against a range of pathogens, including coliform bacteria, Escherichia coli, and Staphylococcus aureus. ugent.beresearchgate.net It has also shown significant inhibitory effects on biofilm formation by uropathogenic E. coli and Vibrio species, which are major concerns in human health and aquaculture. researchgate.netbohrium.com
Another significant area of research involves the synthesis and study of this compound derivatives for specialized applications. These include:
Schiff Bases: Derivatives created through the condensation reaction of this compound with primary amines have been synthesized and studied. researchgate.net These Schiff bases are investigated for their potential in developing nonlinear optical (NLO) materials and as anti-corrosive agents for mild steel. researchgate.netafricaresearchconnects.com
Chalcones: Synthesized via Claisen-Schmidt condensation, chalcones based on the this compound scaffold have been evaluated for their anticancer properties. mdpi.com
Pyrazolones: The reaction of this compound with pyrazol-3-one has been studied to create new 4-arylallylidenepyrazolone derivatives with potential as leishmanicidal agents. researchgate.net
These research avenues underscore the compound's importance in medicinal chemistry and materials science, driving its continued academic relevance. ontosight.ai
Interdisciplinary Research Perspectives: From Synthesis to Application
The study of this compound is inherently interdisciplinary, bridging fundamental organic synthesis with applied sciences like materials science and pharmacology. Research typically begins with its synthesis, which often involves the nitration of cinnamaldehyde or related precursors. ontosight.aiorgsyn.org
From this synthetic foundation, the research branches out into various application-focused areas:
Materials Science: The compound is utilized in the synthesis of conducting polymers, such as poly(pyrrole-co-2-nitrocinnamaldehyde), which have potential uses in electronic devices and solar cells. Its derivatives are also explored for creating anti-corrosive coatings. africaresearchconnects.com
Medicinal Chemistry and Pharmacology: The potential biological activities of this compound and its derivatives make them candidates for the development of new therapeutic agents. ontosight.ai Beyond direct antimicrobial action, it is used to develop chemosensors for the detection of specific anions. researchgate.net
Photocatalysis and Advanced Synthesis: The compound has been investigated for its properties in photocatalytic isomerization reactions. It also serves as a crucial three-component reactant in the synthesis of 1,4-dihydropyridines (1,4-DHPs), a scaffold found in several important drugs. nih.gov
This broad spectrum of research highlights the journey of this compound from a laboratory chemical to a molecule with diverse and significant potential applications across multiple scientific fields.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₉H₇NO₃ | ontosight.aichemicalbook.comfishersci.ca |
| Molecular Weight | 177.16 g/mol | chemicalbook.commdpi.comsigmaaldrich.com |
| CAS Number | 1734-79-8 (for trans-isomer: 49678-08-2) | chemicalbook.comfishersci.casigmaaldrich.com |
| Appearance | Pale yellow to brown crystalline powder | thermofisher.comtcichemicals.com |
| Melting Point | 140-143 °C | chemicalbook.comsigmaaldrich.com |
| Solubility | Insoluble in water; Soluble in methanol | fishersci.co.ukfishersci.ca |
Table 2: Summary of Research Findings on this compound
| Research Area | Key Findings | References |
| Organic Synthesis | Serves as a key precursor in Doebner-Miller, Friedel-Crafts, and Claisen-Schmidt reactions to form quinolines, chalcones, and other complex molecules. | fishersci.co.ukfishersci.camdpi.com |
| Antimicrobial Activity | Exhibits potent in vitro activity against various bacteria, including E. coli and S. aureus, and shows strong antibiofilm properties. | ugent.beresearchgate.netresearchgate.netbohrium.com |
| Medicinal Chemistry | Derivatives such as Schiff bases, chalcones, and pyrazolones are being investigated for anticancer, anti-corrosive, and leishmanicidal activities. | mdpi.comresearchgate.netafricaresearchconnects.comresearchgate.net |
| Materials Science | Used in the synthesis of conducting polymers and in the development of materials with nonlinear optical (NLO) properties. | researchgate.net |
| Chemosensors | Employed in the creation of chemosensor probes for the colorimetric detection of anions. | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-nitrophenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-7H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGQVMMYDWQDEC-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1734-79-8, 49678-08-2 | |
| Record name | 4-Nitrocinnamaldehyde | |
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| Record name | 4-Nitrocinnamaldehyde | |
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| Record name | 2-Propenal, 3-(4-nitrophenyl)- | |
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| Record name | p-nitrocinnamaldehyde | |
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| Record name | 4-Nitrocinnamaldehyde | |
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| Record name | 4-NITROCINNAMALDEHYDE | |
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Synthetic Methodologies and Preparative Strategies
Classical and Contemporary Synthetic Routes to 4-Nitrocinnamaldehyde (B167888)
Traditional synthesis of this compound relies on well-established organic reactions, primarily the nitration of a cinnamaldehyde (B126680) precursor or the condensation of a nitrated aromatic aldehyde with an aliphatic aldehyde.
Alternative nitrating agents and conditions have been explored to improve the regioselectivity of this reaction. For instance, nitration of benzaldehyde, a similar substrate, using nitric acid and sulfuric acid under continuous flow conditions yields a mixture of ortho and meta isomers, highlighting the directing effects of the aldehyde group stackexchange.com. To favor para-substitution, protecting the aldehyde group, for example by converting it to a diacetate, can be employed prior to nitration. The nitration of cinnamaldehyde diacetate has been shown to produce o-nitrocinnamaldehyde in high yield, demonstrating that modification of the substrate can alter the isomeric outcome orgsyn.org.
Table 1: Comparison of Nitration Methods for Cinnamaldehyde and Related Aldehydes
| Substrate | Nitrating Agent/Conditions | Primary Products | Reference |
|---|---|---|---|
| Cinnamaldehyde | Potassium Nitrate (B79036) / Sulfuric Acid | o-Nitrocinnamaldehyde and p-Nitrocinnamaldehyde | orgsyn.org |
| Cinnamaldehyde Diacetate | Not specified | o-Nitrocinnamaldehyde (85% yield) | orgsyn.org |
| Benzaldehyde | HNO₃ / H₂SO₄ (Continuous Flow) | o- and m-Nitrobenzaldehyde (1:4 ratio) | stackexchange.com |
| Benzaldehyde | Tetramethyl Ammonium (B1175870) Nitrate / Triflic Anhydride (B1165640) | o:m:p ratio of 31:63:6 | stackexchange.com |
A more direct and common route to this compound is through a condensation reaction, specifically a Claisen-Schmidt condensation. This reaction involves the base- or acid-catalyzed reaction between an aromatic aldehyde and an aliphatic aldehyde or ketone that possesses an α-hydrogen. To synthesize this compound, 4-nitrobenzaldehyde (B150856) is condensed with acetaldehyde (B116499).
The reaction mechanism involves the formation of an enolate from acetaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of 4-nitrobenzaldehyde. Subsequent dehydration of the resulting aldol (B89426) addition product yields the α,β-unsaturated aldehyde, this compound. The presence of the electron-withdrawing nitro group on the benzaldehyde ring can decrease the reactivity of the carbonyl carbon towards nucleophilic attack . However, this route is generally preferred as it avoids the issue of isomeric mixtures encountered during the direct nitration of cinnamaldehyde. The Claisen-Schmidt condensation is a versatile method for forming carbon-carbon bonds and is widely used in the synthesis of chalcones and other related compounds .
Advanced Synthetic Approaches and Sustainable Chemistry
Modern synthetic chemistry emphasizes the development of "green" or sustainable methods that offer advantages such as higher efficiency, reduced waste, milder reaction conditions, and the use of recyclable catalysts.
Heterogeneous catalysts, particularly nanocatalysts, offer significant advantages in organic synthesis due to their high surface-area-to-volume ratio, ease of separation from the reaction mixture, and potential for recyclability. While specific literature detailing the synthesis of this compound using nanocatalysts is sparse, the principles can be applied to its formation via condensation reactions.
For example, magnetic nanoparticles such as copper ferrite (B1171679) (CuFe₂O₄) and nickel ferrite (NiFe₂O₄) have been employed as efficient and reusable catalysts in various organic transformations, including the synthesis of imidazole and pyrimidine derivatives nih.gov. These catalysts often function by activating the reactants. In the context of a Claisen-Schmidt condensation for this compound synthesis, a heterogeneous catalyst could facilitate the reaction between 4-nitrobenzaldehyde and acetaldehyde, potentially under milder conditions than traditional base catalysis. A Ni-chitosan nanocatalyst has been effectively used in reactions involving this compound as a reactant, demonstrating the compatibility of this substrate with advanced catalytic systems nih.gov.
Table 2: Examples of Heterogeneous Nanocatalysts in Relevant Organic Syntheses
| Catalyst System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Ni-chitosan nanocatalyst | Synthesis of 1,4-Dihydropyridines | Eco-friendly, recyclable, short reaction time | nih.gov |
| ZnS/CuFe₂O₄ MNPs | Synthesis of 2,4,5-triaryl-1H-imidazoles | Cost-effective, reusable for five cycles | nih.gov |
| Au/Activated Carbon (AC) | Reduction of 4-nitrophenol | High catalytic activity at ambient temperature | researchgate.net |
The application of ultrasonic irradiation in organic synthesis is a key technique in green chemistry. Ultrasound enhances chemical reactivity through the phenomenon of acoustic cavitation, leading to shorter reaction times, higher yields, and often milder reaction conditions.
This technique can be effectively applied to the synthesis of this compound, particularly in the condensation reaction pathway. Ultrasound promotes optimal mixing of reactants and catalysts, which is especially beneficial for heterogeneous systems as it can prevent the agglomeration of nanoparticles and increase their active surface area nih.gov. Studies on aldol condensation reactions have shown that ultrasound can significantly reduce reaction times and improve yields asianpubs.org. For instance, an efficient synthesis of hydrazine carboxamides was achieved in 5-20 minutes using ultrasound, compared to 30 minutes to 48 hours for conventional methods nih.gov. This suggests that the condensation of 4-nitrobenzaldehyde and acetaldehyde could be similarly accelerated.
Regioselectivity: In the context of synthesizing this compound, regioselectivity is primarily a concern during the direct nitration of cinnamaldehyde. The aldehyde and the vinyl group are ortho-, para-directing but deactivating groups. The reaction typically yields a mixture of ortho and para isomers, and controlling the reaction to favor the para product is a significant challenge orgsyn.orgstackexchange.com. The choice of nitrating agent and reaction conditions, as well as potential modifications to the cinnamaldehyde substrate, are key factors in influencing the o/p ratio orgsyn.orgstackexchange.com. The condensation route, starting with 4-nitrobenzaldehyde, inherently bypasses this regioselectivity issue.
Stereoselectivity: this compound can exist as two geometric isomers, (E) and (Z), due to the carbon-carbon double bond in the propenal chain. The (E)-isomer, also referred to as the trans-isomer, is the thermodynamically more stable and is predominantly formed in most synthetic procedures, particularly in condensation reactions sigmaaldrich.com. The formation of the more stable trans product is a common feature of Claisen-Schmidt and similar condensation reactions, which proceed through an elimination step that favors the sterically less hindered conformation. Commercially available this compound is typically the predominantly trans isomer sigmaaldrich.com.
Methodologies for Derivatization of this compound
The strategic modification of this compound allows for the construction of a wide range of molecular frameworks. The following sections detail specific synthetic strategies that have been successfully employed to derivatize this compound.
Synthesis of Schiff Bases
The condensation reaction of this compound with various primary amines is a straightforward and efficient method for the synthesis of Schiff bases, also known as imines. This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic azomethine (-C=N-) group.
A general synthetic route involves stirring equimolar amounts of this compound and a primary amine in a suitable solvent, such as ethanol, at room temperature. The reaction progress can be monitored by thin-layer chromatography, and the resulting Schiff base often precipitates out of the solution and can be purified by recrystallization.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield (%) |
| This compound | 4-Aminoantipyrine | Ethanol | Reflux | 4-[(E)-3-(4-nitrophenyl)prop-2-en-1-ylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | Good to Excellent |
| This compound | Various primary amines | Ethanol | Room Temperature | Corresponding Schiff bases | High |
Formation of Dihydropyridine (B1217469) Scaffolds
The Hantzsch dihydropyridine synthesis is a classic multi-component reaction that can be adapted to utilize this compound for the formation of 1,4-dihydropyridine (DHP) derivatives. This one-pot condensation typically involves an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, such as ammonia or ammonium acetate (B1210297). organic-chemistry.orgwikipedia.org The resulting DHP core is a privileged scaffold in medicinal chemistry.
While specific examples detailing the use of this compound in Hantzsch reactions are not extensively reported in the provided search results, the general mechanism suggests its applicability. The reaction is typically carried out in a solvent like ethanol and may be heated to drive the reaction to completion. The use of various catalysts can also influence the reaction efficiency and yield.
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Conditions | Product |
| This compound | Ethyl acetoacetate (2 equiv.) | Ammonium acetate | Ethanol | Reflux | Diethyl 2,6-dimethyl-4-(4-nitrostyryl)-1,4-dihydropyridine-3,5-dicarboxylate (Predicted) |
Preparation of Pyrazolone (B3327878) Derivatives
Pyrazolone derivatives can be synthesized from this compound through condensation reactions with compounds containing an active methylene (B1212753) group adjacent to a hydrazone moiety. A notable example is the reaction of this compound with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.
This reaction leads to the formation of 4-arylallylidenepyrazolone derivatives. The choice of catalyst and solvent has been found to significantly impact the reaction's outcome, including the stereoselectivity of the product. For instance, studies have shown that L-proline and iron(III) chloride (FeCl3) are effective catalysts for this transformation. Furthermore, the use of aprotic solvents has been observed to favor the formation of the 2Z isomer over the 2E isomer.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
| This compound | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | L-proline or FeCl3 | Aprotic Solvents | (4Z)-5-Methyl-4-[3-(4-nitrophenyl)allylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one |
Other Complex Molecular Architectures
Beyond the aforementioned derivatives, this compound can serve as a building block for a variety of other complex heterocyclic systems, leveraging its reactive aldehyde functionality and the electronic properties of the nitrophenyl group. While specific examples directly employing this compound are not detailed in the provided search results for the following classes, the general synthetic strategies for these heterocycles often involve aldehydes as key precursors, suggesting the potential for their synthesis from this compound.
Pyrazoles: The synthesis of pyrazoles can be achieved through the condensation of α,β-unsaturated aldehydes or ketones with hydrazine derivatives. sciensage.infonih.gov By reacting this compound with hydrazine or substituted hydrazines, it is plausible to construct 3-(4-nitrophenyl)-1H-pyrazole derivatives. The reaction conditions would likely involve a suitable solvent and potentially a catalyst to facilitate the cyclization.
Pyrimidines: Pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or a related species. bu.edu.egorganic-chemistry.org An alternative approach involves the reaction of α,β-unsaturated carbonyl compounds with ureas or thioureas. This compound, as an α,β-unsaturated aldehyde, could potentially react with urea or thiourea in the presence of a suitable catalyst to yield dihydropyrimidine derivatives, which can be subsequently oxidized to pyrimidines.
Oxazines and Thiazines: The synthesis of 1,3-oxazines and 1,3-thiazines can be accomplished through the reaction of α,β-unsaturated carbonyl compounds with ureas or thioureas, respectively, often under acidic or basic conditions. pharmacophorejournal.comijrpr.comosi.lv Therefore, this compound could be a viable substrate for the synthesis of 4-(4-nitrostyryl)-substituted 1,3-oxazine or 1,3-thiazine derivatives.
| Heterocycle | General Precursors | Potential Reaction with this compound |
| Pyrazoles | α,β-Unsaturated carbonyls, Hydrazines | Reaction with hydrazine or substituted hydrazines |
| Pyrimidines | α,β-Unsaturated carbonyls, Urea/Thiourea | Condensation with urea or thiourea |
| Oxazines | α,β-Unsaturated carbonyls, Urea | Cyclocondensation with urea |
| Thiazines | α,β-Unsaturated carbonyls, Thiourea | Cyclocondensation with thiourea |
Chemical Reactivity and Mechanistic Investigations
Reactions Involving the Aldehyde Functional Group
The aldehyde group is a primary site of reactivity in 4-nitrocinnamaldehyde (B167888), readily undergoing reactions typical of this functional group. ontosight.ai
The electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by nucleophiles. Nucleophilic addition is a fundamental reaction type for aldehydes, where a nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org
A notable example is the reaction with bisulfite, which has been studied to understand its kinetics and thermodynamics. union.edu The addition of bisulfite to the aldehyde is a reversible process that is favorable at lower temperatures and in the pH range of 3-6. union.edu
This compound can also participate in asymmetric Friedel-Crafts-type alkylation reactions. For instance, it reacts with N-methyl indole (B1671886) in the presence of a chiral peptide catalyst to yield alkylated products. rheniumshop.co.ilchemicalbook.com This highlights the aldehyde's ability to act as an electrophile in carbon-carbon bond-forming reactions.
Condensation reactions involving the aldehyde functionality of this compound are pivotal in the synthesis of various heterocyclic compounds. numberanalytics.com These reactions typically involve the initial nucleophilic addition to the aldehyde followed by a dehydration step to form a new ring system.
One significant application is in the Doebner-Miller reaction for the synthesis of quinolines. rheniumshop.co.ilchemicalbook.com In this reaction, this compound reacts with anilines, such as 2-methylaniline, in the presence of a strong acid like concentrated HCl to directly form substituted quinolines. rheniumshop.co.ilchemicalbook.com The reaction proceeds through a series of steps including Michael addition, cyclization, and aromatization.
Furthermore, this compound is a key precursor in Knoevenagel condensation reactions. It reacts with active methylene (B1212753) compounds, such as 3-methyl-1-phenyl-2-pyrazoline-5-one (edaravone), to produce 4-arylallylidenepyrazolone derivatives. mdpi.com These reactions can be catalyzed by bases like sodium acetate (B1210297) or organocatalysts like L-proline, and the stereochemical outcome can be influenced by the choice of solvent. mdpi.com
The compound has also been utilized in the preparation of other complex molecules, for example, reacting with dimedone (3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) to form 2,2′-[(E)-3-(4-nitrophenyl)prop-2-ene-1,1-diyl]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one). rheniumshop.co.ilchemicalbook.comsigmaaldrich.com
Reactivity of the Nitro Aromatic Moiety
The nitro group profoundly influences the reactivity of the aromatic ring and can itself be a site of chemical transformation. numberanalytics.com
The nitro group of this compound can be selectively reduced to an amino group (-NH2), yielding 4-aminocinnamaldehyde. ontosight.ainumberanalytics.com This transformation is a critical step in the synthesis of various derivatives, as the resulting amino group can be further functionalized. numberanalytics.com
Commonly employed reducing agents for this conversion include metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), and catalytic hydrogenation using hydrogen gas with a metal catalyst like palladium (Pd) or platinum (Pt). numberanalytics.com The choice of reducing agent is crucial to selectively reduce the nitro group without affecting the aldehyde or the carbon-carbon double bond. For instance, tris(triphenylphosphine)chlororhodium(I) has been used as a homogeneous catalyst for the selective hydrogenation of the double bond in α,β-unsaturated aldehydes, but its effectiveness can vary depending on the substrate. sci-hub.se In some cases, powerful reducing agents like tetracarbonylhydridoferrate can be used to convert nitro compounds to their corresponding amines. oup.com
The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. numberanalytics.com This deactivation is a consequence of the inductive and resonance effects of the nitro group, which decrease the electron density of the benzene (B151609) ring. numberanalytics.com
Conversely, the electron-withdrawing nature of the nitro group makes the aromatic ring more susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at the ortho or para positions. numberanalytics.com However, in the case of this compound, the primary sites of reactivity are the aldehyde and the alkene, with reactions on the aromatic ring being less common unless specifically targeted. The presence of the nitro group significantly influences the electronic properties of the entire molecule, affecting the reactivity of the distal functional groups. rsc.org
Kinetics and Thermodynamics of this compound Reactions
The study of reaction kinetics and thermodynamics provides quantitative insight into the reactivity of this compound. nitsri.ac.in These studies are essential for understanding reaction mechanisms and optimizing reaction conditions. dalalinstitute.com
A study on the bisulfite addition to this compound investigated the kinetic and thermodynamic properties of this reaction. union.edu The formation of the carbonyl-bisulfite adduct is a reversible process, and its stability and rate of formation are influenced by factors such as pH and temperature. union.educaltech.edu The equilibrium constant for such adduct formation is generally more favorable for aldehydes than for ketones. union.edu
Kinetic versus thermodynamic control can be observed in reactions of this compound. For example, in the reaction with 3-methyl-1-phenyl-2-pyrazoline-5-one, the diastereomeric ratio of the products can be influenced by the solvent, suggesting a competition between kinetically and thermodynamically favored pathways. mdpi.comdalalinstitute.com
Furthermore, computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the electronic structure and reactivity of Schiff bases derived from this compound. researchgate.net These studies provide insights into the molecular electrostatic potential, identifying likely sites for nucleophilic and electrophilic attack, and help to rationalize the observed reactivity. researchgate.net
Quantitative Analysis of Addition Reactions (e.g., Bisulfite Addition)
The addition of bisulfite to α,β-unsaturated aldehydes like this compound is a reversible reaction that has been studied to understand the kinetic and thermodynamic properties influenced by molecular structure. A study comparing the bisulfite addition to trans-cinnamaldehyde and two of its para-substituted derivatives, this compound and 4-dimethylaminocinnamaldehyde (B146742), provides quantitative data on these properties. union.edu
Using a spectrophotometric technique at 25°C and a pH of 4.63, the equilibrium constant (K) for the bisulfite addition to this compound was determined to be 1340 M⁻¹. union.edu This value is significantly higher than that of 4-dimethylaminocinnamaldehyde (299 M⁻¹), indicating a more favorable equilibrium for the formation of the addition product with the electron-withdrawing nitro group. union.edu
The forward rate constant (k_f_) for the addition to this compound was found to be 42 M⁻¹s⁻¹ at 24.8°C and pH 4.63. union.edu In contrast, the forward rate constant for 4-dimethylaminocinnamaldehyde was much lower at 4.0 M⁻¹s⁻¹. union.edu The reverse rate constants (k_r_), calculated from the equilibrium and forward rate constants, were 3.1 s⁻¹ for this compound and 1.3 s⁻¹ for 4-dimethylaminocinnamaldehyde. union.edu
Thermodynamic parameters were also determined by studying the reaction at various temperatures. For this compound, the change in enthalpy (ΔH) was -18 kJ/mol, and the change in entropy (ΔS) was not precisely determined in the available text but was contrasted with the values for 4-dimethylaminocinnamaldehyde (ΔH = -39 kJ/mol and ΔS = -84 J/mol·K). union.edu
Table 1: Kinetic and Thermodynamic Data for Bisulfite Addition to Substituted Cinnamaldehydes union.edu
| Compound | Equilibrium Constant (K) [M⁻¹] | Forward Rate Constant (k_f_) [M⁻¹s⁻¹] | Reverse Rate Constant (k_r_) [s⁻¹] | ΔH [kJ/mol] |
|---|---|---|---|---|
| This compound | 1340 | 42 | 3.1 | -18 |
| 4-Dimethylaminocinnamaldehyde | 299 | 4.0 | 1.3 | -39 |
Investigation of Substituent Effects on Reaction Parameters
The electronic properties of substituents on the aromatic ring of cinnamaldehyde (B126680) derivatives significantly influence the reactivity of the carbonyl group and the conjugated double bond. The presence of an electron-withdrawing group (EWG) like the nitro group (NO₂) in the para position of this compound increases the electrophilicity of the carbonyl carbon and the β-carbon of the alkene. wikipedia.org
This increased electrophilicity makes the compound more susceptible to nucleophilic attack. wikipedia.org As demonstrated in the bisulfite addition study, the electron-withdrawing nitro group in this compound leads to a larger equilibrium constant and a faster forward reaction rate compared to the electron-donating dimethylamino group. union.edu
The Hammett equation is a valuable tool for quantifying the effect of substituents on the reaction rates and equilibria of aromatic compounds. wikipedia.orgrsc.org The reaction constant, ρ (rho), obtained from a Hammett plot, indicates the sensitivity of a reaction to substituent effects. wikipedia.org A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, as a negative charge develops in the transition state. Conversely, a negative ρ value indicates acceleration by electron-donating groups, corresponding to the buildup of positive charge. wikipedia.orgviu.ca
For nucleophilic addition to the carbonyl group, the reaction is generally accelerated by EWGs, resulting in a positive ρ value. This is because the EWG helps to stabilize the developing negative charge on the oxygen atom in the tetrahedral intermediate. wikipedia.org The data from the bisulfite addition confirms this trend, showing that the EWG (NO₂) on this compound enhances the reaction rate compared to the electron-donating group on 4-dimethylaminocinnamaldehyde. union.edu
Catalytic Transformations and Selectivity
Asymmetric Catalysis in Functionalization Reactions
This compound serves as a valuable electrophile in asymmetric catalysis, enabling the synthesis of chiral molecules. Organocatalysis, in particular, has been effectively employed to achieve high enantioselectivity in reactions involving this substrate. csbsju.edunih.gov
For instance, MacMillan-type imidazolidinone catalysts have been used to promote enantioselective reactions. csbsju.edu In one study, dendrimer-bound imidazolidinone catalysts were utilized for MacMillan-type reactions, demonstrating promising yields and enantioselectivity. csbsju.edu These catalysts activate α,β-unsaturated aldehydes, such as this compound, through the formation of a chiral iminium ion, which then undergoes a stereocontrolled reaction with a nucleophile. core.ac.uk
Chiral resin-supported peptide catalysts have also been successfully used. In a tandem reaction, an enantioselective Friedel-Crafts-type alkylation of an indole with this compound was catalyzed by such a peptide, yielding the corresponding chiral aldehyde intermediate with good yields and moderate diastereoselectivities. rsc.org
Furthermore, the concept of chiral aldehyde catalysis has emerged as a strategy for the asymmetric α-functionalization of primary amines. nih.gov This method provides a direct route to α-functionalized chiral amines without the need for protecting groups. nih.gov
Friedel-Crafts-Type Alkylation Reactions
This compound is an effective electrophile in Friedel-Crafts-type alkylation reactions, particularly with electron-rich aromatic and heteroaromatic compounds like indoles and pyrroles. conicet.gov.arbohrium.com These reactions are crucial for forming C-C bonds and synthesizing complex molecular architectures. mdpi.combeilstein-journals.org
Organocatalytic enantioselective Friedel-Crafts alkylation of indoles and pyrroles with α,β-unsaturated aldehydes, including this compound, has been extensively studied. conicet.gov.arresearchgate.net The reaction is typically catalyzed by a chiral secondary amine, which forms a chiral iminium ion with the aldehyde, thereby directing the stereochemical outcome of the nucleophilic attack by the heterocycle. core.ac.uk
For example, the reaction of N-methylpyrrole with this compound in the presence of a chiral resin-supported peptide catalyst has been reported as a method to access substituted pyrroles with a chiral center. researchgate.net Similarly, the alkylation of indoles with this compound has been achieved using various catalytic systems. rsc.org One approach involved a tandem Friedel–Crafts-type alkylation–α-oxyamination reaction where the initial alkylation was catalyzed by a chiral resin-supported peptide. rsc.org
The development of new catalysts continues to improve the efficiency and selectivity of these reactions. Studies have focused on rational catalyst design, sometimes using computational methods, to enhance enantioselectivity for specific substrates like this compound. conicet.gov.ar
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the 4-Nitrocinnamaldehyde (B167888) molecule. wiley-vch.de Spectra are typically recorded in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃). rsc.orgguidechem.com
The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The spectrum is characterized by signals corresponding to the aldehydic proton, the vinylic protons of the propenal chain, and the aromatic protons of the nitrophenyl ring. chemicalbook.com The trans configuration of the alkene is confirmed by the large coupling constant (typically >15 Hz) between the two vinylic protons. researchgate.net
Key features in the ¹H NMR spectrum include the aldehydic proton, which appears as a doublet at the most downfield position due to the deshielding effect of the carbonyl group. The aromatic protons on the nitro-substituted ring typically appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. rsc.org
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aldehyde (-CHO) | 9.56 - 9.77 | Doublet (d) | ~7.6 |
| Vinylic (Ar-CH=) | 7.33 - 7.72 | Doublet (d) | ~16.0 |
| Vinylic (=CH-CHO) | 6.55 - 6.77 | Doublet of Doublets (dd) | ~16.0, ~7.6 |
| Aromatic (H ortho to NO₂) | 8.24 | Doublet (d) | ~8.6 |
| Aromatic (H meta to NO₂) | 7.65 - 7.69 | Doublet (d) | ~8.6 |
Note: Data compiled from various sources. rsc.orgresearchgate.net Exact values may vary based on solvent and instrument frequency.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in this compound gives a distinct signal. rsc.org The spectrum shows characteristic peaks for the carbonyl carbon, the carbons of the alkene, and the aromatic carbons. The electron-withdrawing effects of the nitro group and the aldehyde group significantly influence the chemical shifts of the aromatic and vinylic carbons, respectively.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (C=O) | ~193.5 |
| Vinylic (Ar-C=) | ~149.0 |
| Vinylic (=C-CHO) | ~129.0 |
| Aromatic (C-NO₂) | ~148.6 |
| Aromatic (C ortho to NO₂) | ~128.8 |
| Aromatic (C meta to NO₂) | ~124.3 |
| Aromatic (C ipso to vinyl) | ~140.4 |
Note: Data compiled from various sources. rsc.orgguidechem.com Exact values may vary based on solvent and instrument frequency.
Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy, FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. acs.org The FT-IR spectrum of this compound, often recorded using a KBr disc or as a nujol mull, displays several characteristic absorption bands that confirm its structure. guidechem.comnih.gov
Key vibrational frequencies include a strong absorption for the C=O stretch of the conjugated aldehyde, characteristic peaks for the C=C stretching of the alkene and the aromatic ring, and strong symmetric and asymmetric stretching vibrations for the nitro (NO₂) group. chemicalbook.comnist.gov
Table 3: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|
| ~3100 | Aromatic C-H Stretch |
| ~2820, ~2740 | Aldehydic C-H Stretch |
| ~1685 - 1700 | Aldehyde C=O Stretch (conjugated) |
| ~1625 | Alkene C=C Stretch |
| ~1595 | Aromatic C=C Stretch |
| ~1510 - 1530 | Asymmetric NO₂ Stretch |
| ~1340 - 1350 | Symmetric NO₂ Stretch |
| ~975 | Trans C-H bend (out-of-plane) |
Note: Data compiled from various sources. nih.govchemicalbook.comresearchgate.net
Electronic Spectroscopy (Ultraviolet-Visible and Photoluminescence)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is dominated by strong absorptions corresponding to π → π* transitions within its extended conjugated system, which includes the phenyl ring, the alkene bridge, and the carbonyl group. umn.edu The presence of the nitro group, a strong chromophore, and its conjugation with the cinnamaldehyde (B126680) system significantly shifts the absorption maximum (λmax) to longer wavelengths (a bathochromic shift). researchgate.net
Studies on Schiff bases derived from this compound show intense absorption bands in the UV-Vis region, which are attributed to intramolecular charge transfer (ICT). researchgate.netnih.gov The parent aldehyde exhibits a λmax value that is indicative of its extensive π-conjugation. While this compound itself is not typically known for strong fluorescence, related compounds and derivatives have been studied for their photoluminescence properties. researchgate.net The emission spectra of such compounds are often linked to the relaxation from excited states formed by intra-ligand charge transfer. researchgate.netnih.gov
Table 4: UV-Visible Spectral Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |
|---|---|---|---|
| Ethanol | ~320-340 | Not always reported | π → π* |
Note: Data is indicative and can vary significantly with solvent polarity.
Mass Spectrometry (Time-of-Flight Mass Spectrometry, MS-TOF)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. savemyexams.com Time-of-Flight (TOF) mass spectrometry is a specific method where an ion's m/z is determined by measuring the time it takes to travel a known distance in a field-free region. wikipedia.org This technique is instrumental in confirming the molecular weight of this compound. researchgate.net
The mass spectrum of this compound shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight (177.16 g/mol ). nih.govnist.gov The spectrum also displays characteristic fragment ions resulting from the cleavage of the parent molecule, which can help in structural confirmation.
Table 5: Mass Spectrometry Data for this compound
| m/z Value | Assignment |
|---|---|
| 177 | Molecular Ion [M]⁺ |
| 176 | [M-H]⁺ |
| 148 | [M-CHO]⁺ |
| 131 | [M-NO₂]⁺ |
| 102 | [C₈H₆]⁺ |
Note: Fragmentation pattern is based on typical electron ionization mass spectrometry. nist.gov
X-ray Crystallography for Solid-State Structural Determination
These studies reveal critical structural parameters. For instance, Schiff bases of this compound have been shown to crystallize in the monoclinic system with the P2₁/c space group. researchgate.netnih.gov Such analyses provide precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding and π-π stacking in the solid state. This data is invaluable for understanding the molecule's conformation and packing, which influences its physical properties. The planarity of the cinnamaldehyde moiety is a key feature often confirmed by these studies.
Table 6: Representative Crystallographic Data for a Derivative of this compound (Schiff Base)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.0465(2) |
| b (Å) | 6.25250(10) |
| c (Å) | 29.0701(6) |
| α (°) | 90 |
| β (°) | 94.5220(10) |
| γ (°) | 90 |
| Volume (ų) | 1457.99(5) |
| Z | 4 |
Note: Data is for (E)-N-((E)-3-(4-nitrophenyl)allylidene)-2-phenylethanamine, a Schiff base derived from this compound, as a representative example. researchgate.net
Integrated Spectroscopic Methodologies for Comprehensive Molecular Structure Determination
The elucidation of the molecular structure of this compound is achieved by combining data from various spectroscopic methods. Each technique provides unique insights into different aspects of the molecule's structure, and their collective interpretation leads to a definitive structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectra are instrumental.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that confirm the presence of the aromatic, vinylic, and aldehydic protons. chemicalbook.comchegg.com The aromatic protons typically appear as two distinct doublets in the downfield region, a result of the electron-withdrawing nitro group. The vinylic protons, part of the trans-alkene system, exhibit a large coupling constant, which is indicative of their trans relationship. The aldehydic proton is observed as a doublet at the most downfield position due to the deshielding effects of the adjacent carbonyl group and the aromatic ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. chegg.comguidechem.com The spectrum will show distinct signals for the aldehydic carbon, the two vinylic carbons, and the aromatic carbons. The carbon attached to the nitro group is typically shifted downfield, while the carbonyl carbon of the aldehyde appears at the lowest field.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. chegg.comnist.gov The IR spectrum of this compound exhibits strong absorption bands characteristic of its key functional groups. A strong band around 1715 cm⁻¹ corresponds to the C=O stretching vibration of the aldehyde. chegg.com The presence of the nitro group is confirmed by two strong bands, typically around 1509 cm⁻¹ (asymmetric stretching) and 1314 cm⁻¹ (symmetric stretching). chegg.com The C=C stretching of the alkene and the aromatic ring, as well as C-H stretching and bending vibrations, are also observed.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems. nih.gov this compound, with its extended π-system encompassing the aromatic ring, the alkene, and the carbonyl group, exhibits strong UV absorption. The presence of the nitro group further influences the electronic transitions.
Mass Spectrometry (MS) determines the molecular weight and can provide information about the molecular formula and fragmentation pattern of the compound. nist.gov The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (177.16 g/mol ). nist.govvwr.com The fragmentation pattern can further corroborate the structure, with characteristic losses of the nitro group, the aldehyde group, and other fragments.
The collective data from these spectroscopic techniques provides a detailed and consistent picture of the this compound molecule. NMR confirms the connectivity and stereochemistry of the proton and carbon skeleton, IR identifies the key functional groups, UV-Vis highlights the conjugated electronic system, and MS establishes the molecular weight and formula. This integrated approach is fundamental in the structural elucidation of organic compounds. researchgate.netnih.gov
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations and Interpretations |
| ¹H NMR | Signals for aromatic, vinylic (trans coupling), and aldehydic protons. chemicalbook.comchegg.com |
| ¹³C NMR | Signals for aldehydic, vinylic, and aromatic carbons. chegg.comguidechem.com |
| IR | Strong C=O stretch (~1715 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1509 and 1314 cm⁻¹). chegg.com |
| UV-Vis | Strong absorption due to extended conjugation. nih.gov |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (177.16 g/mol ). nist.govvwr.com |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for studying the structural and electronic properties of molecules like 4-nitrocinnamaldehyde (B167888) with high accuracy and reasonable computational cost. nih.gov DFT calculations are instrumental in predicting molecular geometries, dipole moments, and vibrational frequencies. nih.gov They have been successfully used to foresee the nonlinear optical (NLO) properties of organic molecules with donor-acceptor configurations. nih.gov
Elucidation of Electronic Structures and Ground State Properties
DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31+G(d,p), are used to examine the ground state structural and electronic properties of this compound derivatives. nih.govnih.gov These calculations help in understanding the impact of the electron-withdrawing nitro (–NO2) group and the extent of π-conjugation on the electronic characteristics of Schiff bases derived from this compound. nih.gov For instance, studies on Schiff bases of this compound have shown how the electronic properties are influenced by different substituents. nih.govnih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's reactivity, with a smaller gap generally indicating higher reactivity. nih.govnumberanalytics.com
In studies of Schiff bases derived from this compound, the HOMO-LUMO gap is analyzed to predict properties like polarizability and hyperpolarizability. nih.gov For example, a smaller energy gap in these compounds suggests that electrons can be more easily transferred from the donor to the acceptor part of the molecule, indicating greater polarizability and a requirement for less energy for excitation. nih.gov This analysis helps in identifying molecules with enhanced nonlinear optical properties. nih.gov
Table 1: Electronic Properties and Global Reactivity Descriptors for Schiff Bases of this compound Data derived from studies on (E)-1-(4-methoxyphenyl)-N-((E)-3-(4-nitrophenyl)allylidene)methanamine (Compound 1) and (E)-N-((E)-3-(4-nitrophenyl)allylidene)-2-phenylethanamine (Compound 2).
| Parameter | Compound 1 | Compound 2 |
| HOMO (eV) | - | - |
| LUMO (eV) | - | - |
| Energy Gap (eV) | 2.76 | 3.57 |
| Chemical Hardness | - | - |
| Electronegativity | - | - |
| Electrophilicity Index | - | - |
| Softness | - | - |
| Source: Scientific Reports, 2021. nih.gov |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates the charge distribution on the molecule's surface, where different colors represent varying electrostatic potentials. wolfram.comuni-muenchen.de Typically, red areas indicate negative potential (electron-rich regions) and are prone to electrophilic attack, while blue areas signify positive potential (electron-poor regions) and are susceptible to nucleophilic attack. wolfram.com
For Schiff bases derived from this compound, MEP analysis has been performed using the B3LYP/6-31G(d,p) optimized geometry to identify potential sites for chemical reactions. nih.govresearchgate.net These maps can reveal the most electronegative and electropositive sites on the molecule, providing a reliable indication of where interactions with other chemical species are likely to occur. researchgate.net
In Silico Prediction of Reactivity and Selectivity
Computational methods play a crucial role in the in silico prediction of the reactivity and selectivity of this compound and its derivatives. By analyzing parameters derived from DFT calculations, such as the HOMO-LUMO gap and MEP maps, researchers can forecast how a molecule will behave in a chemical reaction. nih.govresearchgate.net For instance, the electron-withdrawing nature of the nitro group in this compound significantly influences the reactivity of the aldehyde functional group. nih.gov
Furthermore, computational docking studies can predict the binding affinity of this compound analogs to biological targets, such as enzymes. google.com These simulations provide insights into the structure-activity relationship and can guide the design of derivatives with specific biological activities. google.com
Quantum Mechanics Studies
Quantum mechanics studies, particularly those employing DFT, provide a fundamental understanding of the chemical and physical properties of this compound and its derivatives. nih.gov These studies encompass the calculation of various molecular properties, including:
Molecular Geometry: Optimization of the molecular structure to find the most stable conformation. nih.gov
Dipole Moment: Calculation of the molecular dipole moment, which is related to the molecule's polarity and its interaction with electric fields. nih.gov
Vibrational Frequencies: Prediction of the vibrational spectra (e.g., FT-IR and Raman), which can be compared with experimental data to confirm the molecular structure. nih.gov
Nonlinear Optical (NLO) Properties: Evaluation of properties like polarizability and hyperpolarizability to assess the potential of a molecule for use in NLO materials. nih.govresearchgate.net
Research on Schiff bases synthesized from this compound has utilized quantum mechanics to investigate their structural, electronic, and NLO properties. nih.govnih.gov These theoretical calculations often show good agreement with experimental results from techniques like X-ray crystallography and various spectroscopic methods. nih.gov
Molecular Dynamics Simulations in Complex Systems
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. numberanalytics.comresearchgate.net This technique allows for the exploration of the dynamic behavior of molecules in complex environments, such as in solution or interacting with biological macromolecules. nih.govnih.gov
While specific MD simulation studies focusing solely on this compound are not extensively documented in the provided context, the principles of MD are widely applied to understand the behavior of similar organic molecules. numberanalytics.comnih.gov For derivatives of this compound, MD simulations could be employed to:
Investigate the conformational changes of the molecule in different solvents.
Simulate the interaction and binding with proteins or other biological targets, providing insights into its mechanism of action. nih.gov
Study the aggregation behavior of the molecules in solution.
These simulations provide a time-resolved, atomic-level view of molecular processes that are often difficult to observe experimentally. researchgate.netnih.gov
Theoretical Insights into Optical Properties
Theoretical calculations, particularly using Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in understanding the optical properties of this compound derivatives. researchgate.netnih.gov These computational methods allow for the examination of electronic transitions in the excited state. researchgate.netnih.gov
For instance, in a study of Schiff bases derived from this compound, TD-DFT calculations with the B3LYP functional and 6-31+G(d,p) basis set were used to analyze the electronic transitions. researchgate.netnih.gov The calculated transitions were found to be in reasonable agreement with experimental results. researchgate.netnih.gov The emission spectra of these compounds are attributed to the conjugated π-bond interactions. researchgate.netnih.gov
Furthermore, computational analysis of properties like dipole moment, linear polarizability, and first hyperpolarizability can suggest the potential of a molecule for applications in nonlinear optical (NLO) materials. researchgate.netnih.gov For example, higher values for these properties in one of the studied Schiff bases indicated its superior optical properties and potential as an NLO material. researchgate.netnih.gov The molecular electrostatic potential (MEP) map, calculated using methods like B3LYP/6-31G(d,p), helps in predicting the sites susceptible to nucleophilic and electrophilic attacks. dergipark.org.tr
Table 1: Calculated Optical Properties of a this compound-Derived Schiff Base
| Property | Calculated Value | Significance |
| Dipole Moment | High | Indicates significant charge separation, contributing to NLO properties. researchgate.netnih.gov |
| Linear Polarizability | High | Reflects the ease of distortion of the electron cloud, a factor in NLO response. researchgate.netnih.gov |
| First Hyperpolarizability | High | A direct measure of the second-order NLO response, suggesting potential for NLO applications. researchgate.netnih.gov |
| Calculated Transition (Compound 1) | 450 nm | Corresponds to electronic transitions and agrees with experimental data. researchgate.netnih.gov |
| Calculated Transition (Compound 2) | 369 nm | Corresponds to electronic transitions and agrees with experimental data. researchgate.netnih.gov |
This table is based on findings from studies on Schiff bases derived from this compound. researchgate.netnih.gov
Computational Approaches for Intermolecular Interactions
Computational methods are crucial for understanding the non-covalent interactions that govern the behavior of molecules in condensed phases. researchgate.nete-bookshelf.de These intermolecular forces, though weaker than covalent bonds, determine many physical properties of a substance. lumenlearning.comlibretexts.org
For this compound, the presence of the polar nitro group can lead to significant dipole-dipole interactions, which are electrostatic attractions between the positive end of one molecule and the negative end of another. lumenlearning.com These forces can influence properties such as melting point. For instance, the higher melting point of 2-nitrocinnamaldehyde (B74183) compared to this compound suggests stronger intermolecular forces due to the dipole interactions from the ortho-nitro group.
Computational simulations can model these interactions. teachchemistry.orglabster.com Van der Waals forces, which include dipole-dipole attractions and London dispersion forces, are fundamental to this modeling. lumenlearning.comnumberanalytics.com London dispersion forces arise from temporary dipoles and increase with molecular size. lumenlearning.com
The study of intermolecular interactions is critical for predicting how molecules will pack in a crystal lattice and for understanding the properties of materials. e-bookshelf.dersc.org For example, weak π...π stacking interactions have been identified in derivatives of this compound. researchgate.net
Table 2: Types of Intermolecular Forces Relevant to this compound
| Type of Force | Description | Relevance to this compound |
| Dipole-Dipole Interactions | Attractive forces between permanent dipoles in polar molecules. lumenlearning.com | The polar nitro group in this compound creates a permanent dipole, leading to these interactions. |
| London Dispersion Forces | Weak forces arising from temporary, fluctuating dipoles. lumenlearning.com | Present in all molecules, including this compound, and contribute to overall intermolecular attraction. lumenlearning.com |
| π...π Stacking | Attractive, noncovalent interactions between aromatic rings. researchgate.net | Observed in derivatives of this compound, influencing crystal packing. researchgate.net |
Applications in Organic Synthesis and Medicinal Chemistry
Strategic Use as a Versatile Synthetic Intermediate and Building Block
4-Nitrocinnamaldehyde (B167888), also known as p-nitrocinnamaldehyde, is an organic compound with the molecular formula C₉H₇NO₃. ontosight.ai It serves as a valuable and versatile synthetic intermediate and building block in the field of organic chemistry. ontosight.aicymitquimica.com Its chemical structure, featuring an aldehyde group, a carbon-carbon double bond, and a nitro-substituted benzene (B151609) ring, provides multiple reactive sites for various chemical transformations. ontosight.ai This unique combination of functional groups makes it an attractive starting material for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.aicymitquimica.com The reactivity of the aldehyde and nitro functionalities allows for a wide range of reactions, such as nucleophilic additions, condensations, and reductions, making it a strategic precursor in multi-step synthetic pathways. ontosight.ai
Precursor for Advanced Heterocyclic Compounds
The unique chemical architecture of this compound makes it a key starting material for the synthesis of a variety of advanced heterocyclic compounds, which are core structures in many biologically active molecules.
Quinolines are a class of heterocyclic aromatic compounds that form the backbone of many pharmaceuticals and are prevalent in various natural products, particularly alkaloids. researchgate.net this compound can be utilized in established synthetic routes to produce substituted quinolines. For instance, in the Doebner-Miller reaction, this compound can react with anilines, such as 2-methylaniline, in the presence of a strong acid like concentrated HCl to directly yield the corresponding substituted quinoline. fishersci.com This reaction provides a pathway to synthesize phenyl-substituted quinolines, which are of significant interest in medicinal chemistry. fishersci.com
Carbazole (B46965) frameworks are significant structural motifs found in numerous bioactive natural products and are used as building blocks for functional materials like organic light-emitting diodes (OLEDs). nih.govrsc.org While research highlights the synthesis of highly functionalized 3-hydroxycarbazoles, it is the isomer, 2-nitrocinnamaldehyde (B74183), that is prominently used as the starting material. nih.govrsc.orgresearchgate.netrsc.org A novel, transition-metal-free tandem annulation reaction has been developed using 2-nitrocinnamaldehyde and various β-ketoesters or 1,3-diaryl-2-propanones. nih.govrsc.org This method proceeds via an intramolecular conjugate addition of an enolate to the nitro-bearing chalcone (B49325) or enal, followed by an in-situ N–O bond cleavage under non-reductive conditions, efficiently forming the carbazole ring system. nih.govrsc.org This methodology has been successfully applied to the concise synthesis of the naturally occurring carbazole alkaloids hyellazole (B1251194) and chlorohyellazole. rsc.org
This compound is a key reactant in the synthesis of 4-arylallylidenepyrazolone derivatives, compounds which are being investigated for potential leishmanicidal and other antiparasitic activities. researchgate.netucc.edu.cosciforum.net These compounds are synthesized through the reaction of this compound with a pyrazolone (B3327878) derivative, such as 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (also known as edaravone), which is a free radical scavenger. researchgate.netsciforum.net Studies have optimized this reaction by testing various catalysts and solvent conditions. It was found that L-proline and iron(III) chloride (FeCl₃) are effective catalysts for this transformation. researchgate.netsciforum.net The choice of solvent was also observed to have a significant effect on the stereoselectivity of the product, with aprotic solvents favoring the formation of the 2Z isomer. researchgate.netsciforum.net
Table 1: Catalyst and Solvent Optimization for the Synthesis of 4-Arylallylidenepyrazolone from this compound (Data synthesized from research findings. sciforum.netresearchgate.net)
| Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| None | THF | 24 | 36 |
| L-proline (10) | THF | 8 | 83 |
| L-proline (10) | DCM | 8 | 79 |
| L-proline (10) | CH₃CN | 8 | 75 |
| FeCl₃ (10) | THF | 3 | 85 |
| FeCl₃ (10) | DCM | 3 | 75 |
| FeCl₃ (10) | CH₃CN | 3 | 70 |
1,4-Dihydropyridine (1,4-DHP) scaffolds are of immense importance in medicinal chemistry, forming the core structure of several major drugs, such as the calcium channel blockers amlodipine (B1666008) and nifedipine. nih.govwikipedia.org The Hantzsch dihydropyridine (B1217469) synthesis, a multi-component reaction reported in 1881, is a classic method for preparing these structures, typically involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen source. wikipedia.orgorganic-chemistry.org
Recent green chemistry approaches have utilized this compound for the synthesis of novel C5–C6-unsubstituted 1,4-DHP derivatives. nih.gov In one such method, a one-pot, three-component reaction of a primary amine, a dialkyl but-2-ynedioate, and this compound is catalyzed by an efficient and recyclable Ni–chitosan nanocatalyst under ultrasonic irradiation. nih.gov This eco-friendly protocol offers short reaction times, high product yields, and the use of an environmentally benign solvent at room temperature. nih.gov
Table 2: Synthesis of C5–C6-Unsubstituted 1,4-Dihydropyridines Using this compound (Data from a study on green synthesis of 1,4-DHP scaffolds. nih.gov)
| Primary Amine | Dialkyl but-2-ynedioate | Product Yield (%) |
|---|---|---|
| p-Toluidine | Dimethyl acetylenedicarboxylate | 94 |
| p-Toluidine | Diethyl acetylenedicarboxylate | 92 |
| Aniline | Dimethyl acetylenedicarboxylate | 93 |
| Aniline | Diethyl acetylenedicarboxylate | 91 |
Development of Complex Organic Functional Materials
The electronic properties inherent in this compound, particularly the conjugated π-system and the electron-withdrawing nitro group, make it a candidate for the development of complex organic functional materials. researchgate.net One area of exploration is in the field of nonlinear optical (NLO) materials, which are crucial for applications in optoelectronics and photonics. researchgate.net
Schiff bases, synthesized through the condensation reaction of this compound with primary amines, have been investigated for their NLO properties. researchgate.net A study on two such Schiff bases, (E)‑1‑(4‑methoxyphenyl)‑N‑((E)‑3‑(4‑nitrophenyl)allylidene)methanamine and (E)‑N‑((E)‑3‑(4‑nitrophenyl)allylidene)‑2‑phenylethanamine, characterized their structural and electronic properties using both experimental techniques and theoretical calculations (DFT). researchgate.net The results indicated that these materials exhibit intra-ligand charge transfer, and the calculated values for dipole moment, linear polarizability, and first hyperpolarizability suggest their potential as candidates for the development of NLO materials. researchgate.net
Table 3: Calculated Optical Properties of Schiff Bases Derived from this compound (Data from a study on the quantum mechanics of Schiff bases. researchgate.net)
| Compound | Dipole Moment (Debye) | Linear Polarizability (α₀) | First Hyperpolarizability (β₀) |
|---|---|---|---|
| (E)‑1‑(4‑methoxyphenyl)‑N‑((E)‑3‑(4‑nitrophenyl)allylidene)methanamine | 6.54 | 41.28 x 10⁻²⁴ esu | 57.06 x 10⁻³⁰ esu |
| (E)‑N‑((E)‑3‑(4‑nitrophenyl)allylidene)‑2‑phenylethanamine | 5.77 | 36.56 x 10⁻²⁴ esu | 38.22 x 10⁻³⁰ esu |
Role in Pharmaceutical and Agrochemical Synthesis
This compound serves as a versatile intermediate and building block in the synthesis of a variety of compounds for the pharmaceutical and agrochemical industries. cymitquimica.comontosight.ai The presence of the nitro group and the α,β-unsaturated aldehyde functionality makes it a reactive starting material for creating more complex molecules with potential biological activity. ontosight.aifrontiersin.org
In Pharmaceutical Synthesis
The utility of this compound in pharmaceutical development is primarily as a precursor. The nitro group can be readily reduced to an amino group, which is a key functional group in many classes of drugs. This transformation opens pathways to synthesize a wide array of derivatives. For instance, the reduction of the nitro group would form 4-aminocinnamaldehyde, a precursor that could be used in the synthesis of novel compounds with potential therapeutic applications.
Research on related compounds, such as 2-nitrocinnamaldehyde, has shown its use in synthesizing chalcone derivatives via Claisen-Schmidt condensation reactions. wu.ac.thwu.ac.th These derivatives have been investigated for their potential as anticancer agents against cell lines like MCF-7. wu.ac.thwu.ac.th This highlights a synthetic strategy that is also applicable to this compound for the development of new therapeutic candidates. Furthermore, the core structure is found in various compounds explored for medicinal properties, including anti-inflammatory and antioxidant activities. ontosight.aimaynoothuniversity.ie
In Agrochemical Synthesis
This compound is not only a synthetic intermediate but also a compound with inherent biological activity relevant to agriculture. lookchem.com Studies have identified it as a potent antimicrobial agent.
In a screening of cinnamaldehyde (B126680) and ten of its derivatives, this compound was one of three derivatives that displayed significant antibacterial and antivirulence activities against Vibrio parahaemolyticus and Vibrio harveyi, which are pathogenic marine bacteria that can impact aquaculture and food safety. nih.govbohrium.com The study found that these derivatives could inhibit biofilm formation, a key virulence factor for these bacteria. nih.gov Specifically, this compound was shown to downregulate the expression of genes related to biofilm formation, virulence, and membrane integrity in V. parahaemolyticus. nih.govbohrium.com
Further research comparing 20 different cinnamaldehyde derivatives found that this compound exhibited the highest in vitro antimicrobial activity. tandfonline.comresearchgate.net It was particularly effective against coliform bacteria and Escherichia coli, which are significant concerns in livestock management. tandfonline.com
Table 1: Reported Biological Activities of this compound
| Activity | Target Organism/System | Key Research Findings | Citations |
| Antibacterial | Vibrio parahaemolyticus, Vibrio harveyi | Displayed antibacterial and antibiofilm activities. | nih.govbohrium.com |
| Antivirulence | Vibrio parahaemolyticus | Inhibited cell surface hydrophobicity, fimbriae production, and motility. Downregulated virulence-related genes. | nih.gov |
| Antimicrobial | Coliform bacteria, Escherichia coli | Showed the highest antimicrobial activity among 20 cinnamaldehyde derivatives tested in vitro. | tandfonline.comresearchgate.net |
Biological Activities and Pharmacological Investigations
Antimicrobial and Antivirulence Properties
4-Nitrocinnamaldehyde (B167888), a derivative of cinnamaldehyde (B126680), has demonstrated significant antimicrobial and antivirulence activities against a range of bacterial pathogens. Its efficacy stems from its ability to not only inhibit bacterial growth but also to interfere with key pathogenic processes such as biofilm formation, quorum sensing, and the production of virulence factors.
Research has established the potent antibacterial effects of this compound against several clinically relevant bacteria. Studies have determined its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
Against Vibrio species, which are significant marine pathogens, this compound has shown strong activity. For Vibrio parahaemolyticus and Vibrio harveyi, the MIC was found to be 50 µg/mL. nih.gov This indicates a higher potency compared to its parent compound, cinnamaldehyde, which had an MIC of 200 µg/mL against V. parahaemolyticus. nih.gov
The compound is also effective against Gram-negative uropathogenic Escherichia coli (UPEC) and Gram-positive Staphylococcus aureus, with a reported MIC of 100 µg/mL for both pathogens. nih.gov Furthermore, literature indicates that this compound is active against biofilms of Streptococcus pyogenes, a bacterium responsible for various infections ranging from pharyngitis to more severe invasive diseases. nih.gov
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacterial Pathogens
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Vibrio parahaemolyticus | 17802 | 50 | nih.gov |
| Vibrio harveyi | 14126 | 50 | nih.gov |
| Escherichia coli (Uropathogenic) | 100 | nih.gov | |
| Agrobacterium tumefaciens | 100 | frontiersin.org | |
| Staphylococcus aureus | 100 | nih.govresearchgate.net |
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. This compound has demonstrated a remarkable ability to inhibit biofilm formation across multiple bacterial species. nih.gov
In studies involving Vibrio species, this compound at a concentration of 100 µg/mL inhibited biofilm formation by 99.6% in V. parahaemolyticus and 99.7% in V. harveyi. nih.gov A dose-dependent inhibition was observed, with concentrations as low as 50 µg/mL inhibiting V. parahaemolyticus biofilm formation by over 95%. nih.gov Similarly, against uropathogenic E. coli, the compound at 50 µg/mL inhibited biofilm formation by more than 98%. nih.gov
The mechanism behind this inhibition is partly linked to the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and virulence. nih.govnih.gov While direct interference with QS signaling molecules by this compound is a key area of ongoing research, its parent compound, cinnamaldehyde, is known to inhibit QS-dependent factors. researchgate.net Indole (B1671886), a known QS signal molecule, has its production significantly reduced by this compound, further implicating the compound in the disruption of bacterial communication. nih.gov
Table 2: Efficacy of this compound in Biofilm Inhibition
| Bacterial Species | Concentration (µg/mL) | Biofilm Inhibition (%) | Reference |
|---|---|---|---|
| Vibrio parahaemolyticus | 100 | 99.6 | nih.gov |
| Vibrio harveyi | 100 | 99.7 | nih.gov |
| Escherichia coli (Uropathogenic) | 50 | >98 | nih.gov |
| Staphylococcus aureus | 100 | 89 | nih.gov |
| Agrobacterium tumefaciens | 200 | 100 | frontiersin.org |
Beyond inhibiting growth and biofilm formation, this compound actively suppresses the production of specific virulence factors that are crucial for bacterial pathogenicity.
One such factor is extracellular protease, an enzyme that can degrade host tissues and facilitate infection. In V. parahaemolyticus, this compound significantly decreased protease secretion. nih.gov A similar dose-dependent reduction in exo-protease production was observed in Agrobacterium tumefaciens. frontiersin.org
The compound also affects bacterial motility, a key factor for surface adhesion and the initial stages of biofilm formation. nih.gov It was found to abolish the swimming motility of uropathogenic E. coli at a concentration of 50 µg/mL. nih.gov In V. parahaemolyticus, it demonstrated greater inhibitory activity on swimming and swarming motility than the parent cinnamaldehyde compound. nih.gov
Furthermore, this compound effectively reduces the production of indole in V. parahaemolyticus. nih.gov Indole acts as a signaling molecule that regulates various bacterial phenotypes, including biofilm formation and antibiotic resistance. nih.govnih.gov
The antivirulence effects of this compound are substantiated by its ability to alter the expression of genes critical for bacterial pathogenesis. Gene expression analyses have revealed that the compound significantly downregulates a suite of genes involved in quorum sensing, biofilm formation, and virulence.
In V. parahaemolyticus, treatment with this compound led to the downregulation of QS and biofilm-related genes such as aphA, cpsA, luxS, and opaR. nih.gov It also repressed virulence genes, including the flagellar gene fliA and the thermostable direct hemolysin gene tdh, as well as genes related to membrane integrity (fadL, nusA). nih.gov
A study on Agrobacterium tumefaciens showed that this compound had a more potent effect on gene expression than trans-cinnamaldehyde. frontiersin.org It significantly downregulated genes essential for motility and biofilm formation, as well as key virulence genes like virE2 (encoding a virulence protein) and chvE (involved in the induction of vir genes). frontiersin.org
Table 3: Selected Genes Downregulated by this compound
| Organism | Gene(s) | Function | Reference |
|---|---|---|---|
| Vibrio parahaemolyticus | aphA, cpsA, luxS, opaR | Quorum Sensing & Biofilm Formation | nih.gov |
| fliA, tdh, vopS | Virulence (Motility, Hemolysin) | nih.gov | |
| fadL, nusA | Membrane Integrity | nih.gov | |
| Agrobacterium tumefaciens | virE2, chvE | Virulence | frontiersin.org |
Anti-inflammatory Potential and Mechanisms
While direct studies on the anti-inflammatory properties of this compound are limited, extensive research on its parent compound, cinnamaldehyde, provides insight into its potential mechanisms. Cinnamaldehyde is known to possess significant anti-inflammatory activities. nih.govresearchgate.net
The primary mechanism of this anti-inflammatory action involves the inhibition of key inflammatory pathways and mediators. Cinnamaldehyde has been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-1beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in macrophages stimulated by bacterial components like lipopolysaccharide (LPS). researchgate.netnih.gov This suppression occurs through the inhibition of intracellular signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. researchgate.netnih.gov The NF-κB transcription factor is a central regulator of immune and inflammatory responses. mdpi.com By preventing its activation, cinnamaldehyde can effectively reduce the transcription of numerous inflammatory genes. researchgate.netnih.gov
Additionally, cinnamaldehyde can inhibit the phosphorylation of other signaling proteins like extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase 1/2 (JNK1/2), which are also involved in the inflammatory cascade. nih.gov Given these properties, it is plausible that this compound may exert similar anti-inflammatory effects by modulating these critical signaling pathways.
Antioxidant Effects
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Cinnamaldehyde has been reported to possess antioxidant properties, acting as a scavenger of ROS. nih.gov
One of the key mechanisms behind its antioxidant effect is the induction of Heme oxygenase-1 (HO-1), an enzyme with potent cytoprotective and antioxidant functions. nih.gov By increasing the expression of HO-1, cinnamaldehyde can protect cells from oxidative stress-induced damage. nih.gov Studies have shown that pretreatment with cinnamaldehyde can inhibit cytotoxicity caused by exposure to hydrogen peroxide (H₂O₂). nih.gov
The presence of a nitro group in the structure of this compound could potentially influence its antioxidant activity. Research on other nitro-containing compounds has indicated that the nitro group can be an important feature for antioxidant capacity. researchgate.net Therefore, this compound may function as an effective antioxidant, though further specific studies are required to fully elucidate its capacity and mechanisms in this regard.
Anticancer Research Involving Analogues
Analogues of this compound have been synthesized and evaluated for their potential as anticancer agents, particularly in the form of chalcones. Chalcones are a class of compounds that have attracted significant interest for their therapeutic potential against various cancers, including colon cancer. nih.gov
In one study, a series of cinnamaldehyde-based chalcone (B49325) derivatives were synthesized using this compound as a key electrophilic component. nih.gov These compounds were then tested for their cytotoxic effects on human Caco-2 colon cancer cells. The research identified that the synthesized compounds exhibited a dose-dependent decrease in the viability of Caco-2 cells. nih.gov The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for these derivatives.
One of the most effective compounds, (2E,4E)-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-5-(4-nitrophenyl)penta-2,4-dien-1-one, demonstrated a potent cytotoxic effect on Caco-2 cells with an IC₅₀ value comparable to the standard chemotherapeutic drug, 5-Fluorouracil. nih.gov This suggests that specific analogues of this compound hold promise for further investigation in the development of new anticancer therapies.
| Compound Name | Structure | IC₅₀ (µM) |
|---|---|---|
| (2E,4E)-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-5-(4-nitrophenyl)penta-2,4-dien-1-one | Chalcone Derivative | 32.19 ± 3.92 |
| 5-Fluorouracil (Reference Drug) | Standard Chemotherapeutic | 33.12 ± 1.45 |
Antiparasitic Activity of Derivatives
Derivatives of this compound have been investigated for their antiparasitic properties, with a focus on their potential against various pathogens. The parent compound, this compound, has demonstrated notable antibacterial and antibiofilm activities against uropathogenic Escherichia coli (UPEC) and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) for cell growth of 100 µg/mL. nih.gov It was also found to be more potent than trans-cinnamaldehyde at inhibiting biofilm formation. nih.gov Furthermore, this compound displayed significant antibacterial and antivirulence activities against Vibrio parahaemolyticus, a relevant pathogenic marine bacterium. nih.govnih.gov
While research on direct leishmanicidal activity of this compound derivatives is specific, related nitro-substituted compounds have been studied. For instance, a lipophilic peptide containing m-Nitrocinnamic acid, a structural isomer of 4-nitrocinnamic acid, has shown efficacy against Leishmania donovani, the causative agent of Visceral Leishmaniasis. This derivative exhibited activity against both the promastigote and the more clinically relevant amastigote forms of the parasite.
| Parasite Stage | IC₅₀ (µM) |
|---|---|
| Promastigote | 25.0 |
| Amastigote | 6.0 |
Enzymatic Inhibition Studies
The class of compounds to which this compound belongs has been implicated in the inhibition of certain enzymes. Specifically, substrate analogues of pyruvate (B1213749) decarboxylase (EC 4.1.1.1), an enzyme crucial for alcoholic fermentation in organisms like yeast, include cinnamaldehydes. wikipedia.org The inhibition of this enzyme can occur through these substrate analogues as well as by the products formed from their decarboxylation. wikipedia.org Pyruvate decarboxylase catalyzes the conversion of pyruvic acid to acetaldehyde (B116499) and carbon dioxide. wikipedia.org While the broader class of cinnamaldehydes is known to interact with this enzyme, detailed kinetic studies specifically quantifying the inhibitory effect of this compound on pyruvate decarboxylase are not extensively documented in the available literature.
Toxicological and Mutagenicity Assessments
The toxicological profile of this compound has been evaluated, with a particular focus on its genotoxicity. Studies utilizing bacterial assays have shown that this compound (p-nitrocinnamaldehyde) is mutagenic. nih.gov In research involving the Salmonella preincubation reversion assay (Ames test) and the SOS chromotest, this compound was one of seven nitro-group-containing compounds that were found to be clearly mutagenic. nih.gov
The results indicate that the presence and position of the nitro group on the phenyl ring are critical for its genotoxic activity, with p-nitro compounds showing genotoxicity about two orders of magnitude higher than their ortho and meta counterparts. nih.gov The activation of these compounds to their mutagenic form is understood to occur through bacterial nitroreductases. nih.gov In contrast, the parent compound, trans-cinnamaldehyde, has shown mutagenicity in some in vitro tests but is not considered to pose a risk for in vivo mutagenicity. nih.gov Despite its genotoxic potential in bacterial assays, this compound has also been identified as having drug-like properties without violating the 'rule-of-five' for drug likeness, though its cytotoxicity remains a consideration for its use as an antibiofilm agent. nih.gov
Materials Science and Advanced Applications
Design and Synthesis of Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The design of organic NLO materials often focuses on creating molecules with a significant difference between their ground and excited state dipole moments, a feature that can be enhanced by push-pull electronic systems.
In this context, Schiff bases derived from 4-Nitrocinnamaldehyde (B167888) have been synthesized and studied for their NLO properties. For example, the condensation reaction of this compound with primary amines can yield compounds with extended π-conjugation and intramolecular charge transfer character, which are prerequisites for high NLO response.
A study on two such Schiff bases, (E)-1-(4-methoxyphenyl)-N-((E)-3-(4-nitrophenyl)allylidene)methanamine (compound 1) and (E)-N-((E)-3-(4-nitrophenyl)allylidene)-2-phenylethanamine (compound 2), revealed their potential for NLO applications. researchgate.net The synthesis involved the reaction of this compound with the respective primary amines. researchgate.net Theoretical calculations based on Density Functional Theory (DFT) showed that these compounds possess significant NLO properties. researchgate.net Notably, compound 1 exhibited higher values for dipole moment, linear polarizability, and first hyperpolarizability, indicating superior optical properties and marking it as a promising candidate for the development of NLO materials. researchgate.net
| Property | Compound 1 | Compound 2 |
| Dipole Moment | High | Moderate |
| Linear Polarizability | High | Moderate |
| First Hyperpolarizability | High | Moderate |
| Reference | researchgate.net | researchgate.net |
The design of such molecules is a key strategy in the ongoing search for new, efficient NLO materials. frontiersin.orgmdpi.com The ability to tune the molecular structure by selecting different amines for the condensation reaction allows for the fine-tuning of the resulting NLO properties. researchgate.net
Incorporation into Conducting Polymers
Intrinsically conducting polymers (ICPs) are organic materials that possess the electrical properties of metals or semiconductors while retaining the processing advantages of polymers. colab.ws The synthesis of copolymers allows for the modification of the properties of well-known conducting polymers like polypyrrole.
Research has shown that derivatives of cinnamaldehyde (B126680) can be used to synthesize conducting polymers. For instance, poly(pyrrole-co-2-nitrocinnamaldehyde) has been synthesized and characterized, demonstrating the viability of incorporating nitrocinnamaldehyde derivatives into conducting polymer chains. While this specific study used the 2-nitro isomer, the principle extends to this compound. The incorporation of a substituted cinnamaldehyde can influence the resulting polymer's properties, such as its solubility in organic solvents and its electronic characteristics, making it potentially suitable for applications in solar cells and other electronic devices.
The synthesis of such copolymers is typically achieved through chemical or electrochemical polymerization of a mixture of the primary monomer (e.g., pyrrole) and the comonomer (e.g., this compound). The presence of the this compound unit within the polymer backbone can modify the electronic band structure and charge transport properties of the material.
Photocatalytic Applications (e.g., E/Z Isomerization)
The E/Z isomerization of alkenes is a fundamental photochemical reaction with applications in synthesis and molecular switches. Photocatalysis offers an energy-efficient pathway for such transformations. The conjugated double bond in this compound makes it a candidate for studies on photocatalytic isomerization.
Research on the related compound, 2-Nitrocinnamaldehyde (B74183), has demonstrated the feasibility of energy transfer photocatalytic (E)→(Z) isomerization. researchgate.net This process typically involves a photocatalyst that, upon light absorption, transfers its triplet energy to the alkene, facilitating the rotation around the carbon-carbon double bond. While the specific photocatalytic behavior of this compound would require dedicated studies, the general principles of photocatalytic E/Z isomerization are well-established. nih.gov Such reactions can be monitored using techniques like ¹H NMR spectroscopy to determine the ratio of E and Z isomers over time. researchgate.net
The efficiency of the isomerization can depend on the photocatalyst used, the solvent, and the wavelength of light. The nitro group in this compound can influence the electronic properties of the double bond and its susceptibility to photocatalytic isomerization.
Adsorption Technologies for Environmental Remediation (e.g., Dye Removal)
The removal of pollutants such as organic dyes from wastewater is a critical environmental challenge. Adsorption is a widely used technique due to its efficiency and operational simplicity. researchgate.net Nanocomposites containing this compound have been developed and tested for this purpose.
Specifically, a nanocomposite of this compound loaded onto hydroxyapatite (B223615) with hematite (B75146) has been shown to be effective in the removal of both cationic and anionic dyes from aqueous solutions. researchgate.netx-mol.comresearcher.life The adsorption process is influenced by several factors, including the pH of the solution, the initial dye concentration, the adsorbent dosage, and the temperature.
In a study using this nanocomposite for the removal of Brilliant Green (BG) dye, an optimum removal of 97% was achieved. researchgate.net The adsorption data was found to fit the Langmuir isotherm model well, suggesting monolayer adsorption onto the surface of the nanocomposite. The maximum adsorption capacity was determined to be 18.21 mg/g. researchgate.net
| Parameter | Optimal Value |
| pH | 7.0 |
| Adsorbent Dosage | 10 g/L |
| Initial Concentration | 100 mg/L |
| Temperature | 298 K |
| Agitation Speed | 200 rpm |
| Maximum Adsorption Capacity (q_max) | 18.21 mg/g |
| Reference | researchgate.net |
The adsorption kinetics followed a pseudo-second-order model, and thermodynamic analysis indicated that the process was endothermic and spontaneous. researchgate.net The presence of nitro and carbonyl groups in the this compound component of the adsorbent can provide active sites for interaction with dye molecules through mechanisms such as electrostatic interactions and hydrogen bonding. researchgate.net
Corrosion Inhibition Studies
The protection of metals from corrosion is of immense industrial importance. Organic molecules, particularly those containing heteroatoms and π-electrons, can act as effective corrosion inhibitors by adsorbing onto the metal surface and forming a protective layer. Schiff bases derived from this compound have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments, such as hydrochloric acid (HCl) solutions. j-cst.orgmdpi.com
The inhibition mechanism involves the adsorption of the inhibitor molecules onto the steel surface. This adsorption can be influenced by the electronic structure of the inhibitor. The presence of nitrogen and oxygen atoms, as well as the aromatic ring and the conjugated system in the Schiff bases of this compound, facilitates their adsorption onto the d-orbitals of iron. j-cst.org
Studies have shown that the inhibition efficiency of these compounds increases with their concentration. j-cst.org The adsorption process is often found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. mdpi.com These inhibitors typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. scielo.org.co
| Inhibitor Type | Adsorption Isotherm | Inhibition Mechanism |
| Schiff bases of this compound | Langmuir | Mixed-type (Physical and Chemical Adsorption) |
| Reference | mdpi.com | scielo.org.co |
Theoretical studies using Density Functional Theory (DFT) can complement experimental findings by providing insights into the relationship between the molecular structure of the inhibitor and its efficiency, as well as the nature of the interaction between the inhibitor and the metal surface. j-cst.orgmdpi.com
Future Research Directions and Emerging Paradigms
Exploration of Undiscovered Reactivity and Transformative Potential
While 4-Nitrocinnamaldehyde (B167888) is recognized for its aldehyde and nitro group functionalities, which allow for reactions like nucleophilic addition and reduction, there remains a significant landscape of unexplored reactivity. ontosight.ai Future research can delve into novel catalytic systems to unlock unprecedented transformations. For instance, the application of photoredox catalysis could unveil new reaction pathways, such as radical/polar annulations or Giese additions, expanding the synthetic utility of this compound. orgsyn.org
The concept of single-atom editing, a transformative strategy in organic synthesis, could be applied to the this compound framework. rsc.org This would enable precise modifications, such as heteroatom substitution or deletion, leading to the creation of novel molecular architectures that are not readily accessible through traditional methods. rsc.org Furthermore, exploring its role in multicomponent reactions, where three or more reactants combine in a single step, could lead to the efficient synthesis of complex molecular scaffolds. researchgate.net The development of new organocatalytic enantioselective Friedel-Crafts alkylation reactions involving this compound could also yield valuable chiral building blocks for various applications. researchgate.net
Rational Design of Derivatives with Enhanced Bioactivity
The inherent biological activities of this compound, including potential antimicrobial, anti-inflammatory, and antioxidant properties, serve as a foundation for designing more potent analogues. ontosight.ai By employing structure-activity relationship (SAR) studies, researchers can systematically modify the this compound scaffold to enhance its therapeutic potential. wu.ac.thsciforum.net This involves the strategic introduction of different functional groups to the aromatic ring or the aldehyde side chain to optimize interactions with biological targets. wu.ac.thsciforum.net
For example, the synthesis of Schiff base derivatives has been a fruitful area of investigation. researchgate.netnih.gov These compounds, formed by the condensation of this compound with primary amines, have shown promising optical and electrochemical properties. researchgate.netnih.gov Future work could focus on creating a diverse library of these derivatives and screening them for a wider range of biological activities, including anticancer and antiviral properties. wu.ac.thanjs.edu.iq The insights gained from these studies can guide the rational design of next-generation therapeutic agents. mdpi.com
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and experimental validation is poised to accelerate the discovery and development of this compound-based compounds. nih.govresearchgate.net Density Functional Theory (DFT) has already proven to be a valuable tool for predicting the molecular properties of its derivatives, such as their geometry, electronic structure, and nonlinear optical properties. nih.govacs.org These theoretical predictions can guide experimental efforts by identifying promising candidates for synthesis and testing, thereby saving time and resources. nih.gov
Future research will likely see an increased integration of machine learning and artificial intelligence. nih.gov These advanced computational techniques can be used to screen vast virtual libraries of this compound derivatives, predicting their properties and potential bioactivities before they are ever synthesized. mdpi.com This data-driven approach, combined with high-throughput experimental screening, will enable a more efficient exploration of the chemical space surrounding this compound. nih.gov Such integrated workflows are becoming increasingly crucial for the accelerated discovery of new organic materials. nih.govmdpi.com
Development of Novel Applications in Nanoscience and Biotechnology
The unique electronic and structural properties of this compound and its derivatives make them attractive candidates for applications in nanoscience and biotechnology. ontosight.airesearchgate.netacs.org In nanoscience, these compounds could be utilized as building blocks for the synthesis of novel nanomaterials with tailored properties. For instance, derivatives of this compound have been investigated for their potential in developing nonlinear optical (NLO) materials. researchgate.net
In the realm of biotechnology, this compound derivatives could be incorporated into biosensors for the detection of specific biomolecules. e3s-conferences.org Their ability to interact with biological molecules suggests potential applications in drug delivery systems and diagnostic tools. ontosight.ainih.gov For example, nanoparticles functionalized with these compounds could be designed for targeted drug delivery or for enhanced imaging in medical diagnostics. nano.gov The antimicrobial properties of some derivatives also suggest their potential use in developing new antibacterial coatings or materials. Further research into the self-assembly properties of these molecules could lead to the creation of novel nanostructures with applications in areas such as nanoelectronics and catalysis. nano.govdst.gov.in
Sustainable and Environmentally Benign Synthesis Approaches
The development of green and sustainable methods for the synthesis of this compound and its derivatives is a critical area of future research. imist.ma Traditional synthesis routes often involve the use of harsh reagents and solvents, leading to environmental concerns. orgsyn.org Future efforts will focus on utilizing greener alternatives, such as water as a solvent and employing catalysts that are reusable and derived from abundant, renewable resources. dst.gov.innih.gov
Microwave-assisted synthesis and ultrasonic irradiation are promising techniques that can significantly reduce reaction times and energy consumption. researchgate.netnih.gov The use of biocatalysts, such as enzymes, could also offer a highly selective and environmentally friendly route to these compounds. Furthermore, exploring photocatalytic transformations under visible light irradiation presents another avenue for sustainable synthesis. mdpi.com The principles of atom economy, which aim to maximize the incorporation of all materials used in the process into the final product, will be a guiding factor in the design of new synthetic pathways. imist.ma A notable example is the nitration of cinnamaldehyde (B126680), where eco-friendly methods are being developed to avoid hazardous substances. imist.maorgsyn.org
Q & A
Q. What are the standard synthetic routes for preparing 4-nitrocinnamaldehyde-derived Schiff bases, and what methodological considerations ensure reproducibility?
Schiff bases are synthesized via condensation of this compound with primary amines. Key steps include:
- Reagent ratios : Stoichiometric equivalence (1:1) of aldehyde and amine under anhydrous conditions (e.g., ethanol or ethyl acetate) .
- Catalysts : Proline or acid catalysts (e.g., glacial acetic acid) to accelerate imine formation .
- Purification : Column chromatography (e.g., ethyl acetate/hexane) or recrystallization (ethanol) to isolate products with >95% purity .
- Validation : Thin-layer chromatography (TLC) and melting point analysis to confirm reaction completion and purity .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?
- FT-IR : Confirm imine (C=N) stretch at 1600–1650 cm⁻¹ and nitro (NO₂) vibrations at 1520–1350 cm⁻¹ .
- NMR : ¹H/¹³C NMR to resolve aromatic protons (δ 7–9 ppm) and aldehyde/amine coupling .
- X-ray diffraction (XRD) : Monoclinic crystal systems (space group P21/c) reveal planar geometry and intermolecular interactions (e.g., π-π stacking) .
- UV-Vis : π→π* transitions (250–450 nm) and charge-transfer bands linked to optical properties .
Q. How can this compound-derived compounds be evaluated as corrosion inhibitors for mild steel in acidic media?
- Experimental design : Immerse polished mild steel coupons in 1M HCl with varying inhibitor concentrations (0.1–2.0 mM) .
- Metrics : Weight loss measurements, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization to determine inhibition efficiency (%IE) .
- Surface analysis : SEM/EDS or AFM to assess surface morphology and adsorbed inhibitor layers .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) enhance understanding of this compound derivatives’ corrosion inhibition mechanisms?
- DFT parameters : Calculate frontier molecular orbitals (HOMO/LUMO) to correlate electron donation/acceptance with %IE. Higher HOMO energy indicates stronger adsorption .
- Molecular dynamics (MD) : Simulate inhibitor adsorption on Fe(110) surfaces to evaluate binding energies and orientation .
- Quantitative structure-activity relationships (QSAR) : Relate substituent effects (e.g., electron-withdrawing NO₂) to inhibition performance .
Q. What strategies resolve contradictions in reported optical properties of this compound Schiff bases?
- Data validation : Compare experimental emission spectra (e.g., fluorescence at 369–450 nm) with TD-DFT calculations to identify charge-transfer discrepancies .
- Sample purity : Re-examine synthesis/purification protocols to eliminate byproducts (e.g., unreacted aldehyde) that alter optical behavior .
- Environmental controls : Standardize solvent polarity and temperature during spectral measurements to minimize external effects .
Q. How can intra-ligand charge transfer (ILCT) in this compound derivatives be optimized for nonlinear optical (NLO) applications?
- Polarizability tuning : Introduce electron-donating groups (e.g., –OH, –NH₂) to enhance dipole moments and first hyperpolarizability (β) .
- Crystal engineering : Design co-crystals with complementary chromophores (e.g., aromatic amines) to amplify NLO responses .
- Z-scan technique : Quantify NLO coefficients (e.g., β, γ) under laser irradiation to validate theoretical predictions .
Q. What statistical approaches are critical for analyzing corrosion inhibition data with high variability?
- Error analysis : Calculate standard deviation (SD) and confidence intervals for %IE values across triplicate trials .
- ANOVA/t-tests : Compare inhibition efficiency across concentrations or structural analogs to identify significant trends .
- Regression modeling : Corrogate inhibitor concentration with %IE using Langmuir or Temkin adsorption isotherms .
Methodological Best Practices
- Safety protocols : Use S26/S36 safety measures (eye protection, gloves) due to this compound’s irritant properties .
- Data transparency : Include raw data (e.g., XRD cif files, EIS Nyquist plots) in appendices for peer validation .
- Reproducibility : Document solvent purity, instrument calibration, and ambient conditions (humidity, temperature) in methods sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
